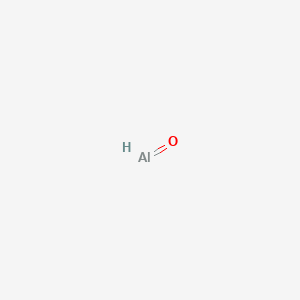
Aluminum hydride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum hydride oxide is a compound that has garnered significant interest due to its unique properties and potential applications. It is a covalently bonded trihydride with a high gravimetric and volumetric hydrogen capacity. This compound decomposes to aluminum and hydrogen rapidly at relatively low temperatures, indicating good hydrogen desorption kinetics at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum hydride oxide can be synthesized through various methods. One common method involves the reaction of aluminum with hydrogen at extremely high hydrogen pressure . Another method includes the reaction of silicon tetrachloride or silicon trichloride with lithium aluminum hydride in ether or toluene, yielding hexagonal crystalline aluminum hydride with low chlorine content and increased thermal stability .
Industrial Production Methods
In industrial settings, this compound is often produced using high-pressure hydrogenation techniques. The process typically involves the use of high-pressure reactors to facilitate the reaction between aluminum and hydrogen, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum hydride oxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and water.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with various halides to form different aluminum compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, silicon tetrachloride, silicon trichloride, and lithium aluminum hydride. The reactions typically occur under high-pressure conditions or in the presence of organic solvents like ether and toluene .
Major Products Formed
The major products formed from these reactions include aluminum oxide, hydrogen, and various aluminum halides .
Scientific Research Applications
Aluminum hydride oxide has a wide range of scientific research applications:
Hydrogen Storage: Due to its high hydrogen capacity, it is considered a promising material for hydrogen storage.
Fuel Cells: It is used in fuel cells as a hydrogen source due to its rapid hydrogen release at low temperatures.
Rocket Fuel Additive: Its high energy density makes it an excellent additive for rocket fuels.
Reducing Agent: It is used as a reducing agent in various chemical reactions.
Mechanism of Action
The mechanism of action of aluminum hydride oxide involves its decomposition to release hydrogen. This process occurs through dehydrogenation, where the compound breaks down into aluminum and hydrogen. The released hydrogen can then participate in various chemical reactions or be used as a fuel source .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminum hydride oxide include:
Lithium Hydride: Known for its high hydrogen storage capacity.
Magnesium Hydride: Another compound with significant hydrogen storage potential.
Titanium Hydride: Used in various industrial applications due to its stability and hydrogen release properties.
Ammonia Borane: A compound with high hydrogen content and potential for hydrogen storage.
Uniqueness
This compound stands out due to its rapid hydrogen release at low temperatures and its high gravimetric and volumetric hydrogen capacity. These properties make it particularly suitable for applications in hydrogen storage and fuel cells, where efficient hydrogen release is crucial .
Properties
CAS No. |
91571-48-1 |
|---|---|
Molecular Formula |
AlHO |
Molecular Weight |
43.989 g/mol |
IUPAC Name |
oxoalumane |
InChI |
InChI=1S/Al.O.H |
InChI Key |
AQEZCDJYCYMVIB-UHFFFAOYSA-N |
Canonical SMILES |
O=[AlH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















